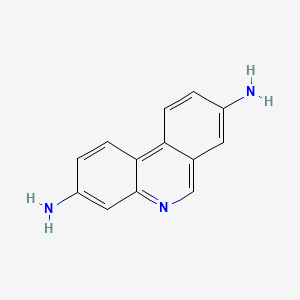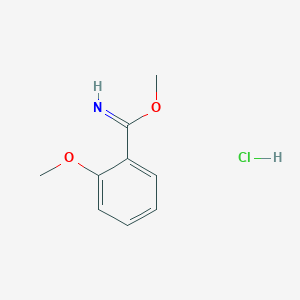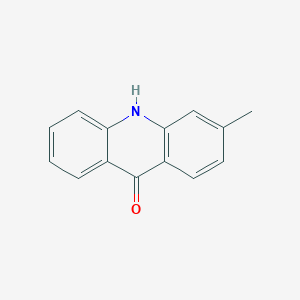
6-Methyl-acridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-acridone is a heterocyclic compound belonging to the acridone family. It is characterized by a tricyclic ring structure with a nitrogen atom at the 10th position and a carbonyl group at the 9th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-acridone typically involves the cyclization of 2-arylamino benzoic acids. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the heterologous expression of plant type III polyketide synthase in Escherichia coli. This method involves the transformation of acridone synthase and anthraniloyl-CoA ligase genes into E. coli, leading to the synthesis of acridone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-acridone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated acridone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other acridone derivatives.
Biology: Exhibits antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, Alzheimer’s, and malaria.
Industry: Utilized as a dye and fluorescent material for visualization of biomolecules
Mecanismo De Acción
The mechanism of action of 6-Methyl-acridone involves its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerase and telomerase enzymes. This intercalation disrupts the replication and transcription processes, leading to cell death. Additionally, this compound has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .
Comparación Con Compuestos Similares
Similar Compounds
Acronycine: A pyranoacridone alkaloid with antitumor properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer activity
Uniqueness of 6-Methyl-acridone
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other acridone derivatives. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO/c1-9-6-7-11-13(8-9)15-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3,(H,15,16) |
Clave InChI |
MFWDQDXQUXODPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


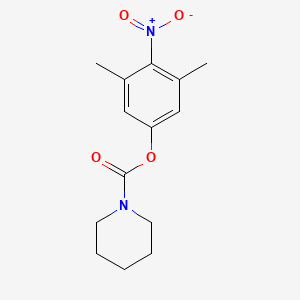

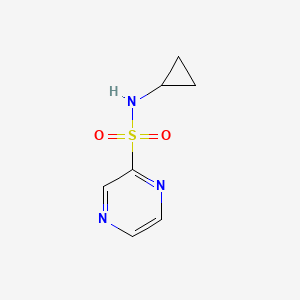
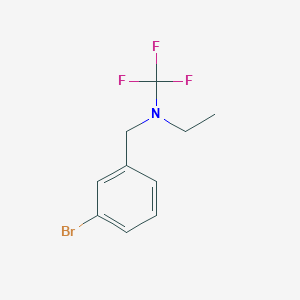

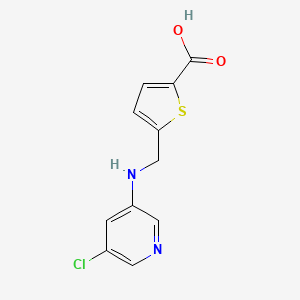
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
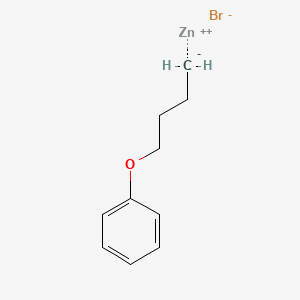
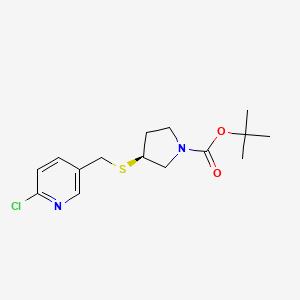
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
